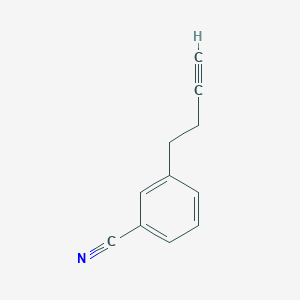

3-(But-3-yn-1-yl)benzonitrile

Overview

Description

3-(But-3-yn-1-yl)benzonitrile is an organic compound with the molecular formula C11H9N. It is characterized by the presence of a but-3-yn-1-yl group attached to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Mechanism of Action

Target of Action

The primary target of 3-(But-3-yn-1-yl)benzonitrile is bioactive peptides . This compound is used in the construction of peptide-derived photoaffinity probes, which are tools used to investigate the interactions between bioactive peptides and their targets .

Mode of Action

This compound is a clickable, photoreactive amino acid . It contains both a photoreactive benzophenone and a clickable terminal alkyne . The terminal alkyne acts like a reporter tag by fast attachment to other functional groups via a ‘click’ reaction . A photoaffinity probe could be created by one single amino acid substitution during peptide synthesis . Its small size helps to retain bioactivity .

Result of Action

The result of the action of this compound is the creation of a photoaffinity probe through a single amino acid substitution during peptide synthesis . This probe can then be used to investigate the interactions between bioactive peptides and their targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromobenzonitrile with but-3-yn-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also gaining traction in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.

Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, primary amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(But-3-yn-1-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 3-(But-3-yn-1-yl)benzaldehyde

- 3-(But-3-yn-1-yl)benzoic acid

- 3-(But-3-yn-1-yl)benzylamine

Uniqueness

3-(But-3-yn-1-yl)benzonitrile is unique due to the presence of both a nitrile and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry and various research applications .

Biological Activity

3-(But-3-yn-1-yl)benzonitrile, with the chemical formula C13H11N, is an organic compound characterized by a benzonitrile moiety linked to a butynyl group. Its unique structure grants it potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit enzyme inhibition, receptor binding, and modulation of biochemical pathways. The precise mechanism for this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.

- Pathway Modulation : The compound could alter metabolic processes and gene expression through interactions with various signaling molecules.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study reported:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for the tested cancer cell lines were found to be in the micromolar range, indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.8 |

| HeLa (Cervical) | 10.2 |

This suggests that this compound may serve as a lead compound for further development in anticancer therapeutics.

Antimicrobial Properties

Another area of investigation has been the antimicrobial activity of this compound. In vitro studies have shown that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate potential applications in developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound is likely well absorbed when administered orally.

- Metabolism : Initial metabolic studies indicate that it undergoes phase I metabolism, primarily through oxidation.

- Excretion : The majority of metabolites are excreted via urine.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound | Biological Activity | Reference |

|---|---|---|

| 4-(But-3-yne)-benzonitrile | Moderate anticancer activity | Study A |

| Phenylacetylene | Antimicrobial properties | Study B |

| Ethynylbenzene | Cytotoxic effects on tumor cells | Study C |

This table highlights that while there are similarities in biological activity among these compounds, each has unique properties that warrant individual study.

Properties

IUPAC Name |

3-but-3-ynylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h1,4,6-8H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGFAXLRSDWOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309323 | |

| Record name | 3-(3-Butyn-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314893-02-1 | |

| Record name | 3-(3-Butyn-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314893-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Butyn-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.